Cysteinylglycine
Overview
Description
Cysteinylglycine is a dipeptide composed of cysteine and glycine. It is an intermediate metabolite in the glutathione metabolism pathway and plays a significant role in maintaining cellular redox homeostasis . This compound is found in various biological systems, including humans, where it serves as a crucial component in antioxidant defense mechanisms .
Mechanism of Action
Target of Action
Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is primarily targeted by the enzyme Gamma-Glutamyl Transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give this compound . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Mode of Action
This compound is produced by the catabolism of glutathione (GSH), a tripeptide that plays a crucial role in maintaining cellular redox homeostasis . The γ-GTs cleave the γ-glutamyl amide bond of glutathione, resulting in the formation of this compound . This interaction with its target enzyme leads to changes in the cellular levels of the antioxidant molecule glutathione .
Biochemical Pathways
This compound is involved in the γ-glutamyl cycle, a crucial biochemical pathway that regulates the cellular levels of glutathione . This cycle plays a key role in maintaining cellular redox homeostasis . Additionally, this compound is a part of the mercapturate pathway, where it is converted consecutively to the glutathione S-conjugate, this compound S-conjugate, cysteine S-conjugate, and N-acetylcysteine S-conjugate .
Pharmacokinetics
It is known that this compound is produced as a result of glutathione metabolism and is present in various tissues . The bioavailability of this compound likely depends on the activity of γ-GTs and the availability of glutathione .
Result of Action
The action of this compound results in the regulation of cellular redox homeostasis through its involvement in the γ-glutamyl cycle . It also contributes to the detoxification process as part of the mercapturate pathway . In certain contexts, such as fruit ripening, the breakdown of this compound contributes to the generation of sulfur-containing volatiles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, under conditions of inflammation and oxidative stress, the levels of this compound can decrease . This suggests that the action, efficacy, and stability of this compound can be affected by the cellular environment and the presence of stressors .
Biochemical Analysis
Biochemical Properties
Cysteinylglycine is produced by glutathione (GSH) catabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a preferred substrate for the enzyme leucylaminopeptidase (LAP), which has a high dipeptidase activity towards this compound . The interaction between this compound and LAP is crucial for the breakdown of this compound and the recycling of glutathione .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . For example, in astroglial cells, the levels of this compound decrease in response to inflammatory activation . This suggests that this compound plays a role in the cellular response to inflammation.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, this compound is involved in the γ-glutamyl cycle, where it is hydrolyzed by LAP, contributing to glutathione recycling .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in astroglial cells exposed to inflammatory stimuli, the levels of this compound decrease over a period of 96 hours . This suggests that this compound is involved in the long-term cellular response to inflammation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate metabolite in glutathione metabolism . It interacts with enzymes such as LAP in the γ-glutamyl cycle . The breakdown of this compound by LAP contributes to the recycling of glutathione, which is crucial for maintaining cellular redox balance .
Subcellular Localization
Lap, which interacts with this compound, is localized to the cytosol and targeted to the plastids This suggests that this compound may also be present in these subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
Cysteinylglycine can be synthesized through the coupling of cysteine and glycine using peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using proteases or peptidases that catalyze the formation of the dipeptide from its constituent amino acids . This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form cystinylglycine, which involves the formation of a disulfide bond between two this compound molecules .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like dithiothreitol (DTT) . The reaction conditions typically involve aqueous solutions at physiological pH to mimic biological environments.
Major Products Formed
The major products formed from the reactions of this compound include cystinylglycine (from oxidation) and various thiol-containing compounds (from reduction) . These products play essential roles in cellular redox regulation and signaling.
Scientific Research Applications
Cysteinylglycine has numerous scientific research applications across various fields:
Comparison with Similar Compounds
Cysteinylglycine is similar to other dipeptides such as gamma-glutamylcysteine and glutathione. it is unique in its specific role as an intermediate in the glutathione metabolism pathway . Other similar compounds include:
Gamma-glutamylcysteine: A precursor to glutathione, involved in the initial step of glutathione synthesis.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, serving as a major cellular antioxidant.
This compound’s uniqueness lies in its dual role as both a product and a substrate in the glutathione metabolism pathway, making it a critical component in maintaining cellular redox balance .
Properties
IUPAC Name |
2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPVRWZDMRIEO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864877 | |
Record name | L-Cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cysteinylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19246-18-5 | |
Record name | L-Cysteinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19246-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteinylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019246185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cys-Gly | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTEINYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384644SZ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cysteinylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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